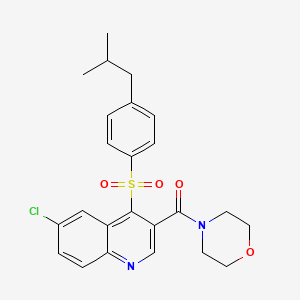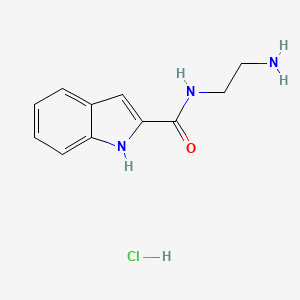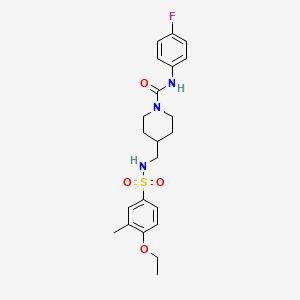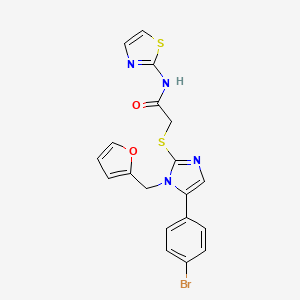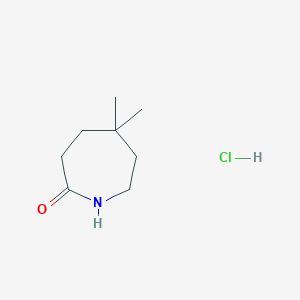
8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative that is structurally related to several other compounds with varying substituents and biological activities. Purine derivatives are a significant class of compounds due to their resemblance to naturally occurring nucleotides and their potential pharmacological properties.
Synthesis Analysis
The synthesis of purine analogues, such as the 8-substituted analogues of 6-(dimethylamino)-9-(4-methylbenzyl)-2-(trifluoromethyl)-9H-purine, has been explored to evaluate their antiviral activities. In one study, the 8-bromo analogue demonstrated significant activity against rhinovirus type 1B, with an IC50 of 1.4 microM . This suggests that the bromine substituent at the 8-position plays a crucial role in the biological activity of these compounds.
Molecular Structure Analysis
The molecular structure of purine derivatives can be quite complex, as seen in the crystal structure analysis of related compounds. For instance, the crystal structure of a 4-(2-bromophenyl) quinoline dione derivative revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring, with non-classical hydrogen bonds and π-π interactions present . Although the exact structure of the compound is not provided, similar analyses can be expected to reveal intricate details about its conformation and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of brominated purine derivatives can be inferred from studies on similar compounds. For example, the presence of bromine atoms in the 8-bromoguanosine and 8-bromoadenosine leads to a syn conformation, which is unusual compared to the more common anti conformation found in purine nucleosides . This conformational change may affect the compound's ability to participate in biochemical reactions, such as RNA polymerization, where these derivatives have been found to be poor substrates.
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure and intermolecular interactions. A quantitative investigation of a xanthine derivative's intermolecular interactions revealed an anisotropic distribution of interaction energies, including coulombic and dispersion forces, which contribute to the molecule's stability and potential material applications . While specific data on the physical and chemical properties of "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" are not available, similar studies on related compounds can provide insights into its expected properties.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study focused on developing a high-performance thin-layer chromatography (HPTLC) assay method for linagliptin, a compound chemically related to the query, highlights the relevance of such derivatives in analytical chemistry. This work showcases the importance of specific and sensitive assay methods for the quantification of pharmaceutical compounds in dosage forms, which could extend to the analysis of "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" in research and development settings (Rode & Tajne, 2021).
Organic and Medicinal Chemistry
Research on the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines could provide insights into the synthetic pathways and chemical behavior of brominated purine derivatives. Understanding the regioselectivity in such reactions is crucial for designing synthetic routes for brominated medicinal compounds, potentially including "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" (Thapa et al., 2014).
Molecular Biology and Biochemistry
The study of G-quadruplexes incorporating modified constituents, such as the bromo and methyl analogs of guanine, highlights the application of brominated purine derivatives in studying nucleic acid structures and functions. These modifications can stabilize specific nucleic acid folds, aiding in the structural characterization and understanding of biological mechanisms. This could imply the utility of "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione" in molecular biology research to probe DNA or RNA structures (Sagi, 2014).
Environmental Chemistry
The occurrence and fate of novel brominated flame retardants in the environment, as reviewed in one study, underscore the environmental impact of brominated organic compounds. While not directly related to "8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione," this research highlights the broader context of brominated compounds' environmental presence and potential effects, suggesting the importance of studying the environmental behavior and degradation pathways of such chemicals (Zuiderveen et al., 2020).
Eigenschaften
IUPAC Name |
8-bromo-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-9-4-6-10(7-5-9)8-20-11-12(17-14(20)16)18(2)15(22)19(3)13(11)21/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXUWINZTMVERX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-bromo-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

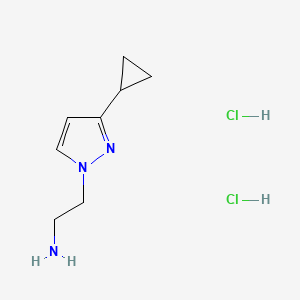
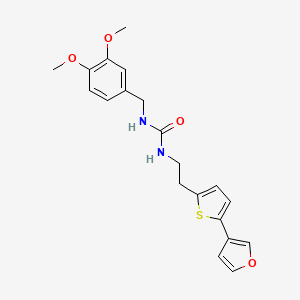

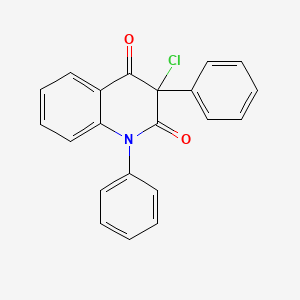
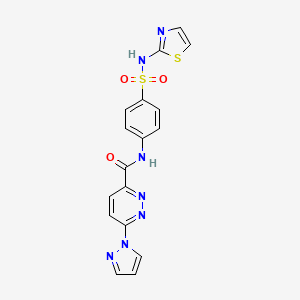
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)

